3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide
Description
Properties
IUPAC Name |
3-(imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-4-5-11(15(16)20)7-13(10)21-9-12-8-17-14-3-2-6-18-19(12)14/h2-8H,9H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSZXOQCDTMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC2=CN=C3N2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma and inflammatory conditions
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . By binding to the kinase’s active site, the compound prevents its phosphorylation and subsequent activation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide with structurally and functionally related compounds:
Key Structural and Functional Insights
Linker Variations Methoxy vs. Ethynyl Linkers: The methoxy group in the target compound provides rigidity and moderate polarity, while ethynyl linkers (e.g., in Ponatinib intermediates) enhance planarity and π-π stacking interactions with kinase hinge regions . Ethynyl-linked derivatives often exhibit improved potency due to enhanced binding kinetics. Phenoxy vs. Methoxy: Compound 6b uses a phenoxy linker, enabling meta-substitution on the benzamide, which is critical for VEGFR2 affinity (IC₅₀ = 7.1 nM) .
Substituent Effects
- Trifluoromethyl Groups : The 3-(trifluoromethyl)benzamide in 6b increases lipophilicity and electron-withdrawing effects, improving kinase binding .
- 4-Methyl vs. Piperazine Modifications : The 4-methyl group in the target compound balances hydrophobicity, whereas Ponatinib derivatives incorporate a piperazine ring for solubility and pharmacokinetic optimization .
Scaffold Modifications Benzamide vs.
Biological Activity
The compound 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide is a derivative of imidazo[1,2-b]pyridazine, a class of compounds that have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 240.26 g/mol
This compound features an imidazo[1,2-b]pyridazine moiety linked to a methoxy group and a methylbenzamide group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as anticancer agents. For instance, a series of novel derivatives were synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. Notably, compounds related to our target exhibited significant activity against non-small cell lung cancer (NSCLC) cell lines A549 and H460 with IC values ranging from 0.02 µM to 20.7 µM .
Table 1 summarizes the anti-proliferative activities of selected imidazo[1,2-b]pyridazine derivatives:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A17 | A549 | 0.067 |
| A18 | H460 | 0.062 |
| A15 | HCT116 | 0.15 |
The anticancer effects of these compounds are primarily attributed to their ability to inhibit the mTOR pathway, which is crucial for cell growth and proliferation. The inhibition leads to G1-phase cell cycle arrest and suppression of downstream signaling pathways such as AKT and S6 phosphorylation . Additionally, in vivo studies using nude mice xenograft models demonstrated significant tumor growth inhibition by compound A17.
Other Biological Activities
Beyond anticancer properties, imidazo[1,2-b]pyridazine derivatives have shown promise in other areas:
- Tyrosinase Inhibition : Some analogs demonstrated strong inhibitory effects on tyrosinase activity, which is relevant for hyperpigmentation disorders. For example, certain derivatives exhibited IC values significantly lower than that of kojic acid, a standard reference .
- Antioxidant Activity : The antioxidant potential of these compounds has also been explored, indicating their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Study on Antitumor Activity
In a comprehensive study published in PubMed, researchers synthesized several imidazo[1,2-b]pyridazine derivatives and evaluated their antitumor activity. Among them, compound A17 was noted for its potent inhibitory effect on tumor growth in an A549 xenograft model in mice. The study provided detailed pharmacokinetic data supporting the oral bioavailability and therapeutic potential of this compound .
Clinical Implications
The promising results from preclinical studies suggest that compounds like this compound could be developed into effective treatments for cancers resistant to current therapies. The ability to target specific mutations such as BCR-ABL T315I further enhances its clinical relevance .
Q & A
Basic Research Question
- Synthetic Routes :
- Step 1 : Preparation of the imidazo[1,2-b]pyridazine core via cyclization of aminopyridazine with α-haloketones or via Sonogashira coupling (e.g., ethynyl intermediates) .
- Step 2 : Functionalization of the benzamide moiety. For example, coupling 4-methyl-3-hydroxybenzamide with a halogenated imidazo[1,2-b]pyridazine derivative using Mitsunobu conditions (e.g., DIAD, PPh3) to form the methoxy linkage .
- Critical Parameters :
- Temperature : Optimal at 60–80°C for coupling reactions to avoid side products .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps, with careful exclusion of oxygen .
Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Basic Research Question
- Structural Confirmation :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm methoxy (-OCH3), benzamide (CO-NH), and imidazo[1,2-b]pyridazine aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]<sup>+</sup> for C16H14N4O2 requires m/z 294.1118) .
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); >95% purity threshold for biological testing .
How can researchers establish structure-activity relationships (SAR) for this compound's derivatives in anticancer applications?
Advanced Research Question
- Methodology :
- Derivative Synthesis : Modify substituents (e.g., halogenation at pyridazine C6, benzamide methyl/methoxy variations) .
- Biological Assays : Test derivatives in in vitro cytotoxicity screens (e.g., MTT assay against HeLa, MCF-7) and kinase inhibition profiling (e.g., EGFR, VEGFR2) .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values .
- Example SAR Insight :
- Electron-withdrawing groups (e.g., Cl at pyridazine C6) enhance kinase binding affinity but reduce solubility .
What strategies are recommended to address discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Root Cause Analysis :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 metabolism) to identify rapid clearance .
- Bioavailability : Use Caco-2 cell models to evaluate intestinal absorption; low permeability may explain poor in vivo activity .
- Mitigation Strategies :
How can computational modeling predict the target proteins or pathways for this compound?
Advanced Research Question
- Methods :
- Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina; prioritize targets with high docking scores (e.g., < -9.0 kcal/mol) .
- Pharmacophore Mapping : Align compound features (e.g., hydrogen bond acceptors, aromatic rings) with known kinase inhibitors (e.g., imatinib) .
- Pathway Analysis : Use STRING or KEGG to link predicted targets (e.g., ABL1) to apoptosis or angiogenesis pathways .
What are the documented biological targets or mechanisms of action for imidazo[1,2-b]pyridazine derivatives, and how does this compound compare?
Basic Research Question
- Key Targets :
- Mechanistic Comparison :
- Unlike AP-24600 (), this compound lacks an ethynyl linker, potentially reducing off-target kinase binding .
What experimental approaches are used to assess the metabolic stability and pharmacokinetic profile of this compound?
Advanced Research Question
- Metabolic Stability :
- Liver Microsomes : Incubate with human/rat microsomes; measure parent compound depletion over 60 min (t1/2 > 30 min desirable) .
- CYP Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition (IC50 > 10 µM preferred) .
- Pharmacokinetics :
- Rodent Studies : Administer IV/PO (10 mg/kg); calculate AUC, Cmax, and bioavailability (F > 20% target) .
How to design experiments to evaluate the compound's selectivity against off-target proteins?
Advanced Research Question
- Selectivity Screening :
- Control Experiments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
